Cas no 496019-62-6 ((2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid)

496019-62-6 structure
اسم المنتج:(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid
(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- L-Valine, N-(3-chlorobenzoyl)-
- (2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid
-
- نواة داخلي: 1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1
- مفتاح Inchi: MYGSJGRXGSFUDJ-JTQLQIEISA-N
- ابتسامات: C(O)(=O)[C@H](C(C)C)NC(=O)C1=CC=CC(Cl)=C1
الخصائص التجريبية
- كثيف: 1.258±0.06 g/cm3(Predicted)
- نقطة الغليان: 441.6±30.0 °C(Predicted)
- بكا: 3.78±0.10(Predicted)
(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12886374-2.5g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 2.5g |
$978.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.25g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.25g |
$200.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.5g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.5g |
$374.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.05g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.05g |
$94.0 | 2023-05-25 | |
Enamine | EN300-12886374-10.0g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 10g |
$2146.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.1g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.1g |
$140.0 | 2023-05-25 | |
Enamine | EN300-12886374-2500mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95.0% | 2500mg |
$978.0 | 2023-10-01 | |
Enamine | EN300-12886374-1000mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95.0% | 1000mg |
$499.0 | 2023-10-01 | |
1PlusChem | 1P0284VW-50mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 50mg |
$173.00 | 2024-05-01 | |
1PlusChem | 1P0284VW-100mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 100mg |
$228.00 | 2023-12-17 |
(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid الوثائق ذات الصلة
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
496019-62-6 ((2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid) منتجات ذات صلة
- 1427501-62-9(1-Boc-7-methyl-6-nitro-1H-indazole)
- 1806447-77-7(2-(1-Bromo-2-oxopropyl)-4-chloromandelic acid)
- 58532-56-2(6-methyl-2-Pyridineacetic acid methyl ester)
- 1391330-96-3(6-Bromo-2,3-dihydro-1H-indole-2-methanol)
- 1807143-65-2(2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine)
- 2770494-33-0(1-(9H-fluoren-9-yl)methyl 3-methyl 3-(prop-2-yn-1-yl)pyrrolidine-1,3-dicarboxylate)
- 496027-82-8(1-(4-{4-(3,4-dimethylphenyl)phthalazin-1-yloxy}phenyl)propan-1-one)
- 1021205-96-8(ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate)
- 1404879-35-1(2-{(tert-butoxy)carbonylamino}-3-(oxan-3-yl)propanoic acid)
- 1804459-78-6(2-Bromo-3-(difluoromethyl)-4-methoxypyridine-5-methanol)
الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
